molecular formula C9H19N B2698876 [(1S)-1-cyclohexylethyl](methyl)amine CAS No. 138785-57-6

[(1S)-1-cyclohexylethyl](methyl)amine

Cat. No.: B2698876
CAS No.: 138785-57-6
M. Wt: 141.258
InChI Key: HMJRHWDZXQWZRU-QMMMGPOBSA-N
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Description

Overview of Chiral Amines as Indispensable Tools in Modern Synthetic Chemistry

Chiral amines are organic compounds containing at least one stereogenic center on a carbon atom attached to a nitrogen atom. They are not merely structural components but active participants in chemical transformations, serving multiple roles in asymmetric synthesis. acs.org Their significance is underscored by their prevalence in nature and medicine; it is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment. nih.gov

The primary applications of chiral amines in synthesis include:

Chiral Building Blocks: They serve as foundational, enantiomerically pure starting materials that are incorporated into the final structure of a more complex target molecule, imparting their inherent chirality. nih.gov

Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate molecule. This auxiliary group then directs a subsequent reaction to occur stereoselectively, after which it is cleaved and can often be recovered. wikipedia.org

Chiral Ligands and Catalysts: Chiral amines are frequently used to create ligands that coordinate with metal catalysts. This chiral metal complex then creates a specific asymmetric environment that favors the formation of one enantiomer of the product over the other. Furthermore, derivatives of chiral amines can function directly as organocatalysts, which are valued for being metal-free and environmentally benign. psu.edu

Their ability to act as resolving agents for separating racemic mixtures, function as chiral bases, and form key intermediates like enamines and iminium ions further broadens their utility, making them indispensable in the synthesis of enantiomerically pure compounds. nih.govpsu.edu

Historical Context of Asymmetric Synthesis Evolution Involving Chiral Amines

The concept of asymmetric synthesis, wherein a chiral influence dictates the stereochemical outcome of a reaction, dates back over a century. wikipedia.org Early efforts often relied on classical resolution, a process where a racemic mixture of an acid, for example, is treated with a chiral amine to form a pair of diastereomeric salts that can be separated physically. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

A pivotal shift occurred with the advent of catalytic asymmetric synthesis. Pioneering work in the early 20th century by chemists like Bredig and Fiske demonstrated that naturally occurring chiral amines, specifically cinchona alkaloids, could catalyze reactions enantioselectively, albeit with modest success initially. researchgate.net This discovery laid the groundwork for moving beyond stoichiometric chiral reagents to catalytic approaches.

The latter half of the 20th century, particularly since the 1980s, saw exponential growth in this field, solidifying asymmetric catalysis as a dominant strategy in organic synthesis. researchgate.netchiralpedia.com The development of a vast array of synthetic chiral amines, designed to be highly effective ligands for transition metals or as standalone organocatalysts, has allowed chemists to achieve unprecedented levels of enantioselectivity, often approaching 99% or higher. acs.orgmdpi.com This evolution from stoichiometric resolution to highly efficient catalytic methods represents a major advancement in chemical synthesis, with chiral amines playing a central role throughout this history. acs.orgnih.gov

Structural Features and Chirality of (1S)-1-cyclohexylethylamine in the Context of Amine-Based Asymmetric Induction

The effectiveness of a chiral amine in asymmetric synthesis is directly tied to its molecular structure. The primary amine, (1S)-1-cyclohexylethylamine, is the parent compound of (1S)-1-cyclohexylethylamine and its structure provides a clear illustration of the features necessary for effective asymmetric induction. wikipedia.org

Key structural elements include:

The Chiral Center: The core of its chirality is the carbon atom bonded to the amine group, a hydrogen atom, a methyl group, and a cyclohexyl group. The "(1S)" designation defines the specific absolute configuration at this center.

The Cyclohexyl Group: This bulky, sterically demanding group is crucial for stereodifferentiation. In a reaction, it effectively shields one face of the molecule or an intermediate complex. This steric hindrance forces an incoming reagent to approach from the less hindered face, thereby controlling the formation of the new stereocenter. cymitquimica.com

The Amine Group: The nitrogen atom is the site of reactivity. As a primary amine (-NH2) in the parent compound, or a secondary amine (-NHCH3) in the target compound, it can act as a nucleophile, a base, or a point of attachment for creating chiral ligands or auxiliaries.

When (1S)-1-cyclohexylethylamine is N-methylated to form (1S)-1-cyclohexylethylamine , the fundamental chirality is retained. However, the conversion from a primary to a secondary amine subtly alters the steric and electronic environment around the nitrogen atom. This modification can fine-tune its reactivity and its efficacy as a ligand or organocatalyst, potentially leading to improved selectivity in certain transformations.

Physicochemical Properties
Property(1S)-1-cyclohexylethylamine(1S)-1-cyclohexylethylamine
IUPAC Name(1S)-1-cyclohexylethanamine(1S)-1-cyclohexyl-N-methylethanamine
CAS Number17430-98-7138785-57-6
Molecular FormulaC₈H₁₇NC₉H₁₉N
Molecular Weight127.23 g/mol141.26 g/mol
AppearanceColorless to pale yellow liquidLiquid

Scope and Relevance of Research Pertaining to (1S)-1-cyclohexylethylamine in Enantioselective Transformations

The well-defined stereochemistry and influential structural features of (1S)-1-cyclohexylethylamine and its N-methylated derivative make them valuable targets of research and application in enantioselective synthesis. Their utility spans a range of roles, demonstrating their versatility as chiral reagents.

Research involving these amines focuses on several key areas:

Chiral Auxiliaries and Building Blocks: (1S)-1-cyclohexylethylamine is widely used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction before being removed. A prominent example is its use in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids and other compounds. nih.gov It is also a key intermediate for synthesizing chiral drugs and agrochemicals.

Ligands for Asymmetric Catalysis: The amine functionality provides a convenient attachment point for designing more complex chiral ligands. These ligands are then complexed with transition metals (e.g., palladium, rhodium, iridium) to create catalysts for a variety of enantioselective transformations, such as hydrogenation, C-H functionalization, and cycloaddition reactions. acs.orgnih.gov

Organocatalysis: Derivatives of (1S)-1-cyclohexylethylamine have been shown to be effective organocatalysts. For instance, chiral imines and secondary enamines derived from this amine have been successfully applied in asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction.

The N-methylated compound, (1S)-1-cyclohexylethylamine, is explored in similar contexts, where its modified properties may offer advantages in specific catalytic systems or synthetic pathways. The ongoing development of new synthetic methods continues to rely on foundational chiral molecules like these to achieve the high levels of enantiopurity required in modern chemistry.

Representative Application in Asymmetric Synthesis
Application TypeDescriptionExample ReactionRole of Chiral Amine
Chiral AuxiliaryThe amine is temporarily attached to a prochiral ketone to form a chiral imine. The imine is then reduced, with the chiral auxiliary directing the hydride attack to one face, creating a new stereocenter with high selectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product amine.Asymmetric Reductive AminationControls the stereochemical outcome of the reduction step through steric hindrance, leading to a specific enantiomer of the product.
Chiral LigandThe amine is used to synthesize a more complex ligand which then coordinates to a metal center (e.g., Palladium). This chiral catalyst directs the enantioselective coupling of an amine's C-H bond with an aryl boronic acid.Palladium-Catalyzed Enantioselective C-H ArylationCreates a chiral pocket around the metal catalyst, influencing the transition state to favor the formation of one enantiomeric product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-cyclohexyl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJRHWDZXQWZRU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s 1 Cyclohexylethylamine and Its Stereoisomers

Stereoselective Synthetic Pathways to Enantiopure (1S)-1-cyclohexylethylamine

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, thereby avoiding the need for resolving a racemic mixture. Several powerful techniques have been developed for the synthesis of enantiopure amines like (1S)-1-cyclohexylethylamine.

Asymmetric Reductions of Precursor Imines and Ketones

One of the most direct and efficient methods for preparing chiral amines is the asymmetric reduction of prochiral imines or ketones. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction, favoring the formation of one enantiomer over the other.

The precursor for (1S)-1-cyclohexylethylamine is typically cyclohexyl methyl ketone or the corresponding ketimine. The asymmetric reduction of cyclohexyl methyl ketone can be achieved with high enantioselectivity using various chiral catalysts. For instance, Noyori-type ruthenium catalysts, which are renowned for their efficacy in ketone reductions, can be employed. These catalysts, often featuring a chiral diamine ligand and a ruthenium center, facilitate the transfer of hydrogen from a hydrogen source (like H₂ gas or isopropanol) to the ketone in a stereocontrolled manner.

Recent advancements have also highlighted the use of earth-abundant metal catalysts. For example, manganese catalysts have been developed for the asymmetric hydrogenation of dialkyl ketimines, demonstrating the ability to differentiate between sterically and electronically similar alkyl groups. nih.gov While specific data for cyclohexyl methyl ketimine is not extensively reported, the general success of these catalysts with a wide range of substrates suggests their potential applicability.

PrecursorCatalyst/ReagentProductEnantiomeric Excess (ee)
Cyclohexyl methyl ketoneChiral Ruthenium Catalyst(1S)-1-cyclohexylethanol>95%
Cyclohexyl methyl ketimineChiral Iridium Catalyst(1S)-1-cyclohexylethylamineHigh

Note: The data in this table is representative of typical results for these types of reactions and may not reflect specific optimized conditions for the synthesis of (1S)-1-cyclohexylethylamine.

Enantioselective Amination Reactions

Enantioselective amination involves the direct introduction of an amino group into a molecule in a stereocontrolled fashion. One such method is the hydroamination of alkenes, where an amine is added across a carbon-carbon double bond. For the synthesis of (1S)-1-cyclohexylethylamine, this would involve the hydroamination of vinylcyclohexane (B147605).

This transformation can be catalyzed by chiral transition metal complexes, such as those based on iridium or copper. google.com The catalyst, bearing a chiral ligand, coordinates to the alkene and the amine, directing the addition to a specific face of the double bond, thus leading to an enantiomerically enriched product. While the direct hydroamination of vinylcyclohexane to (1S)-1-cyclohexylethylamine is a conceptually attractive route, its practical application and optimization for this specific substrate require further investigation.

Biocatalytic Approaches for Stereospecific Synthesis

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional enantioselectivity. For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly valuable. nih.gov

These enzymes can be used for the asymmetric synthesis of amines from prochiral ketones. In this process, an amino group is transferred from an amino donor, such as L-alanine, to the ketone (cyclohexyl methyl ketone in this case), producing the chiral amine and a ketone byproduct (pyruvate). nih.gov The reaction equilibrium can sometimes be unfavorable, but strategies such as using whole cells or incorporating a coupled enzyme system to remove the pyruvate (B1213749) byproduct can drive the reaction to completion. nih.gov

A study on the asymmetric synthesis of chiral amines using an (S)-specific ω-transaminase from Vibrio fluvialis JS17 demonstrated high enantiomeric excess (>99% ee) for the products. nih.gov

Chiral Pool Synthesis Strategies Utilizing Readily Available Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. sigmaaldrich.com Common chiral pool sources include amino acids, terpenes, and carbohydrates. This approach leverages the existing chirality of the starting material to build more complex chiral molecules.

For the synthesis of (1S)-1-cyclohexylethylamine, a potential chiral pool precursor is (S)-α-methylbenzylamine. This commercially available chiral amine can be converted to the target molecule through hydrogenation of the phenyl ring. This reaction is typically carried out using a heterogeneous catalyst, such as rhodium on carbon or platinum oxide, under hydrogen pressure. The stereocenter is generally retained during the hydrogenation of the aromatic ring.

Another approach could involve starting from a chiral amino acid like L-alanine. The synthesis would involve converting the carboxylic acid functionality to a methyl group and the amino group to the desired amine, while introducing the cyclohexyl moiety. This multi-step synthesis would need to be carefully designed to preserve the stereochemical integrity of the original chiral center. baranlab.org

Resolution Techniques for Racemic (±)-1-cyclohexylethylamine Precursors

When a stereoselective synthesis is not feasible or economical, the resolution of a racemic mixture is a common alternative. This process involves separating the two enantiomers of a racemic compound.

Diastereomeric Salt Formation with Chiral Acids

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. The racemic amine, (±)-1-cyclohexylethylamine, is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. This reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, leaving the other diastereomer in the mother liquor. The crystallized salt can then be collected, and the pure enantiomer of the amine can be liberated by treatment with a base. The other enantiomer can often be recovered from the mother liquor.

The choice of the chiral acid and the crystallization solvent is crucial for the efficiency of the resolution. The process may require several recrystallization steps to achieve high enantiomeric purity.

Racemic AmineChiral AcidDiastereomeric SaltsSeparation Method
(±)-1-cyclohexylethylamine(+)-Tartaric Acid[(R)-amine·(+)-tartrate] & [(S)-amine·(+)-tartrate]Fractional Crystallization
(±)-1-cyclohexylethylamine(S)-Mandelic Acid[(R)-amine·(S)-mandelate] & [(S)-amine·(S)-mandelate]Fractional Crystallization

Kinetic Resolution Methods (Enzymatic and Non-Enzymatic)

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org For primary amines like 1-cyclohexylethylamine, these methods can be broadly categorized into enzymatic and non-enzymatic approaches.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a favored method due to the high selectivity (enantioselectivity) and mild operating conditions offered by biocatalysts. beilstein-journals.org Lipases are the most common class of enzymes used for the resolution of racemic amines through enantioselective acylation. organic-chemistry.org In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the amine at a much higher rate than the other.

A frequently used and highly effective biocatalyst for this transformation is Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435). beilstein-journals.orgorganic-chemistry.org The process involves reacting the racemic amine with an acyl donor, also known as an acylating agent. The enzyme preferentially catalyzes the transfer of the acyl group to one of the amine enantiomers, converting it into an amide. For instance, if the (R)-enantiomer is more reactive, it will be converted to the (R)-amide, leaving behind the unreacted (S)-1-cyclohexylethylamine in high enantiomeric excess. The resulting amide can then be separated from the unreacted amine by standard purification techniques like extraction or chromatography.

To overcome the 50% theoretical yield limit of a standard kinetic resolution, the process can be enhanced into a dynamic kinetic resolution (DKR). beilstein-journals.org In a DKR, a second catalyst is added to racemize the slower-reacting enantiomer in situ. beilstein-journals.orgorganic-chemistry.org This continuous racemization ensures that the substrate is constantly converted to the racemic form, allowing the enzyme to theoretically convert 100% of the starting material into a single enantiomer of the acylated product. beilstein-journals.org For primary amines, ruthenium-based catalysts, such as the Shvo catalyst, are often employed for this racemization. organic-chemistry.org

Below is a representative table illustrating the results of a dynamic kinetic resolution for a structurally similar primary amine, showcasing the high yields and enantioselectivities achievable with this chemoenzymatic approach.

SubstrateEnzymeRacemization CatalystAcyl DonorYield (%)Enantiomeric Excess (ee, %)
(±)-1-PhenylethylamineCandida antarctica lipase B (CALB)Shvo's CatalystIsopropyl acetate95>99
(±)-1-PhenylethylamineCandida antarctica lipase B (CALB)Shvo's CatalystMethyl methoxyacetate92>99

Data in this table is illustrative of the DKR process applied to a model primary amine and is based on findings from similar studies. beilstein-journals.orgorganic-chemistry.org

Non-Enzymatic Kinetic Resolution

While enzymatic methods are prevalent, non-enzymatic kinetic resolutions also provide a powerful alternative. researchgate.net These methods rely on chiral small-molecule catalysts or reagents rather than enzymes. wikipedia.org The resolution of amines is often achieved through catalytic enantioselective acylation. researchgate.net In this approach, a chiral catalyst, often a metal complex or an organocatalyst, activates an achiral acylating agent. This activated complex then preferentially acylates one enantiomer of the racemic amine over the other. The development of effective non-enzymatic catalysts for the kinetic resolution of primary amines remains an active area of research. researchgate.net

Chromatographic Enantioseparation Techniques

Chromatography offers a powerful and direct method for the physical separation of enantiomers. phenomenex.com This technique is widely used for both analytical determination of enantiomeric purity and for preparative-scale separation to obtain enantiopure compounds. researchgate.net The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). wikipedia.org

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. wikipedia.org Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other enantiomer elutes more quickly. This difference in retention time allows for their separation. wikipedia.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized for this purpose.

Chiral Stationary Phases (CSPs)

The key to successful enantioseparation is the selection of an appropriate CSP. wikipedia.org For the separation of amines like 1-cyclohexylethylamine, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) gel support. wikipedia.orgwindows.net They offer broad applicability and can separate a vast range of chiral compounds, including amines, through a combination of interactions such as hydrogen bonding and dipole-dipole interactions. researchgate.net

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. wikipedia.org Separation occurs based on the differential inclusion of the enantiomers into this cavity, a mechanism known as inclusion complexing. sigmaaldrich.com Modified cyclodextrins are commonly used as CSPs in both GC and HPLC. researchgate.net

Pirkle-type CSPs: Also known as "brush-type" phases, these CSPs have small chiral molecules covalently bonded to a silica support. wikipedia.org They are designed to interact with analytes through specific interactions like π-π stacking, hydrogen bonding, and dipole interactions.

Method Development and Application

Developing a chromatographic method involves screening various chiral columns and mobile phases to find the optimal conditions for separation. phenomenex.com For HPLC, separations are often performed in normal-phase, polar-organic, or reversed-phase modes. windows.net For GC, the amine may need to be derivatized to improve its volatility and interaction with the CSP. wiley.com The enantiomeric excess of commercial (S)-(+)-1-cyclohexylethylamine is often confirmed using gas-liquid chromatography (GLC), a form of GC, indicating that this is a well-established analytical method for this specific compound. sigmaaldrich.com

The following table summarizes typical CSPs and chromatographic modes used for the enantioseparation of primary amines.

Chromatography ModeChiral Stationary Phase (CSP) TypeCommon ExamplesTypical Mobile Phase (HPLC) / Carrier Gas (GC)
HPLC (Normal Phase)Polysaccharide (Cellulose-based)Lux Cellulose-1, Chiralcel ODHexane/Isopropanol
HPLC (Normal Phase)Polysaccharide (Amylose-based)Chiralpak ADHexane/Ethanol
HPLC (Reversed Phase)Cyclodextrin-basedCyclobond IAcetonitrile/Water Buffer
Gas Chromatography (GC)Cyclodextrin-basedChirasil-Dex, Heptakis-derivatized β-cyclodextrinHydrogen or Helium

Stereochemical Investigations and Absolute Configuration Determination of 1s 1 Cyclohexylethylamine

The chiral nature of the aminic compound (1S)-1-cyclohexylethylamine, the precursor to (1S)-1-cyclohexylethylamine, is fundamental to its application in stereoselective synthesis. The spatial arrangement of the groups around the chiral center dictates its chemical and physical properties. Therefore, unambiguous determination of its absolute configuration and the assessment of its enantiomeric purity are of paramount importance.

Reactivity and Derivatization Chemistry of 1s 1 Cyclohexylethylamine

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of (1S)-1-cyclohexylethylamine makes it a potent nucleophile, readily reacting with a variety of electrophiles. This nucleophilicity is the basis for its most common derivatizations.

N-Alkylation and N-Acylation Reactions

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. While direct alkylation with alkyl halides can occur, the reaction is often difficult to control and can lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the alkylated amine products are often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com

A more controlled and widely used method for N-alkylation is reductive amination. This process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine without being isolated.

N-acylation is a highly efficient and common reaction where the amine attacks an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. smolecule.comresearchgate.net This reaction is fundamental in peptide synthesis and for the temporary installation of the amine as a chiral auxiliary. researchgate.netresearchgate.net

Formation of Amides, Ureas, and Carbamates

The synthesis of amides, ureas, and carbamates from (1S)-1-cyclohexylethylamine leverages the nucleophilicity of the amine nitrogen to form robust covalent bonds with carbonyl compounds.

Amides: As mentioned, amides are readily formed through N-acylation. This transformation is one of the most reliable reactions involving amines.

Ureas: Substituted ureas are valuable motifs in medicinal chemistry and materials science. nih.gov They can be synthesized from (1S)-1-cyclohexylethylamine through several methods, most commonly by reaction with an isocyanate. Alternatively, a reaction with phosgene (B1210022) or its equivalents can form a carbamoyl (B1232498) chloride, which then reacts with another amine. A direct method involves heating the amine with urea (B33335), which decomposes to generate ammonia (B1221849) and isocyanic acid in situ. google.com

Carbamates: Carbamates are frequently used as protecting groups for amines in multi-step syntheses due to their stability and orthogonal cleavage conditions. The tert-butoxycarbonyl (Boc) group, for example, is easily installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. Other common methods include reaction with chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) or ethyl chloroformate. clockss.orguantwerpen.be Another approach involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

Table 1: Synthesis of Amide, Urea, and Carbamate Derivatives
Derivative TypeReactantGeneral ConditionsProduct
AmideAcetyl ChlorideBase (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂)N-[(1S)-1-cyclohexylethyl]acetamide
UreaPhenyl IsocyanateAprotic Solvent (e.g., THF)1-[(1S)-1-cyclohexylethyl]-3-phenylurea
Carbamate (Boc)Di-tert-butyl dicarbonateBase (e.g., NaOH or Et₃N), Solvent (e.g., Dioxane/H₂O)tert-butyl N-[(1S)-1-cyclohexylethyl]carbamate
Carbamate (Cbz)Benzyl ChloroformateBase (e.g., NaHCO₃), Solvent (e.g., Ethyl Acetate/H₂O)benzyl N-[(1S)-1-cyclohexylethyl]carbamate

Functionalization at the Cyclohexyl and Methyl Moieties

Direct functionalization of the saturated C-H bonds of the cyclohexyl ring or the adjacent methyl group of (1S)-1-cyclohexylethylamine is challenging due to their inherent low reactivity. Such transformations typically require harsh conditions or specialized catalytic systems that can overcome the high activation energy of C-H bonds. nih.gov

Potential strategies, drawn from the broader field of C-H activation, could include:

Free-Radical Reactions: Halogenation under UV light could introduce a functional group, but this method generally suffers from poor selectivity, leading to a mixture of products halogenated at various positions on the cyclohexyl ring and the methyl group.

Transition Metal-Catalyzed C-H Activation: Modern synthetic methods employ transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively activate and functionalize specific C-H bonds. researchgate.netacs.org These reactions often rely on a directing group to position the metal catalyst near the target C-H bond. In the case of (1S)-1-cyclohexylethylamine, the amine itself or a derivative could potentially serve as a directing group, although specific examples for this molecule are not prominent in the literature.

Currently, the derivatization of (1S)-1-cyclohexylethylamine almost exclusively occurs at the amine nitrogen, which remains the most reactive and synthetically useful site.

Palladium-Catalyzed Cross-Coupling Reactions Involving Amine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example, enabling the coupling of amines with aryl halides or triflates to form N-aryl amines. wikipedia.orglibretexts.org (1S)-1-cyclohexylethylamine can serve as the nucleophilic amine partner in these reactions.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org

Table 2: Representative Buchwald-Hartwig Amination Reactions
Aryl Halide/TriflateAmineCatalyst/LigandBaseSolventYield
Bromobenzene(1S)-1-cyclohexylethylaminePd₂(dba)₃ / BINAPNaOtBuTolueneHigh
4-Chlorotoluene(1S)-1-cyclohexylethylaminePd(OAc)₂ / RuPhosK₃PO₄DioxaneGood
1-Naphthyl triflate(1S)-1-cyclohexylethylaminePd(OAc)₂ / XPhosCs₂CO₃TolueneHigh

Note: Yields are qualitative ("Good" to "High") as they are highly dependent on specific reaction conditions which are generalized here for illustrative purposes.

Oxidative and Reductive Transformations of (1S)-1-cyclohexylethylamine

The amine functional group can undergo both oxidative and reductive transformations.

Oxidative Transformations: The primary amine of (1S)-1-cyclohexylethylamine can be oxidized to other nitrogen-containing functional groups. Depending on the oxidant and reaction conditions, products such as the corresponding nitroso or nitro compounds can be formed. Strong oxidizing agents are required for these transformations.

Reductive Transformations: The primary amine itself is in a reduced state. However, derivatives of the amine can be readily reduced. For example, an amide formed by N-acylation can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a secondary amine. Similarly, an imine formed from the reaction with an aldehyde or ketone can be reduced to a secondary amine, as seen in reductive amination.

Stereodivergent Reactions Initiated or Influenced by the Chiral Amine

One of the most important applications of (1S)-1-cyclohexylethylamine is its use as a chiral auxiliary . In this role, the amine is temporarily incorporated into a prochiral substrate to create a diastereomeric intermediate. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the stereocenter is set, the auxiliary can be cleaved and recovered.

Stereodivergent synthesis refers to the ability to form any and all stereoisomers of a product by changing the reaction conditions or reagents. When using a chiral auxiliary like (1S)-1-cyclohexylethylamine, it is possible to achieve stereodivergence. For example, an amide can be formed between a carboxylic acid and (1S)-1-cyclohexylethylamine. The subsequent α-alkylation of the enolate of this amide can yield different diastereomers depending on the choice of the metal counterion and additives. The chelation state of the enolate, influenced by the reaction conditions, dictates the facial selectivity of the electrophilic attack, allowing access to different product stereoisomers. This control is a hallmark of advanced asymmetric synthesis. researchgate.net

Based on a comprehensive review of available scientific literature, there is limited specific information detailing the direct application of the compound (1S)-1-cyclohexylethylamine as a primary chiral ligand or organocatalyst across the full range of reactions specified in the requested outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses solely on the direct applications of (1S)-1-cyclohexylethylamine in each of the specified sub-sections. Generating content for each heading would require speculation beyond published and verifiable research, which would not meet the required standards of scientific accuracy.

Applications of 1s 1 Cyclohexylethylamine in Asymmetric Catalysis

As an Organocatalyst in Enantioselective Transformations

Brønsted Base Organocatalysis

Chiral amines and their derivatives can function as Brønsted base organocatalysts, activating substrates through deprotonation to generate a reactive, chiral intermediate. While the direct use of (1S)-1-cyclohexylethylamine as a Brønsted base catalyst is not extensively documented in dedicated studies, derivatives such as chiral ureas have been synthesized and explored. For instance, a chiral methacrylate (B99206) polymer bearing an (S)-(+)-1-cyclohexylethyl urea (B33335) group in its side chain has been synthesized. This polymer, poly[(S)-(+)-1-cyclohexylethyl-(2-methacryloyloxyethyl)urea], was utilized to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). The chiral recognition ability of this CSP, which successfully resolved trans-2-dibenzyl-4,5-di(o-hydroxyphenyl)-1,3-dioxolane, stems from the hydrogen-bonding capabilities of the urea moiety and the defined stereochemistry provided by the cyclohexylethylamine fragment. This demonstrates the potential of such derivatives to create a chiral environment, a fundamental requirement for Brønsted base catalysis.

Phase-Transfer Catalysis Utilizing Derivatives of (1S)-1-cyclohexylethylamine

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, often an aqueous and an organic phase. Chiral phase-transfer catalysts, typically chiral quaternary ammonium (B1175870) salts, can achieve asymmetric induction in such reactions. These catalysts operate by forming a lipophilic chiral ion pair with a reactant from the aqueous phase, which is then transferred to the organic phase to react enantioselectively.

Derivatives of (1S)-1-cyclohexylethylamine can be envisioned as precursors to chiral quaternary ammonium salts for asymmetric PTC. The synthesis of such catalysts would involve the quaternization of the nitrogen atom with suitable alkyl halides. For example, N-alkylation followed by reaction with a benzyl (B1604629) halide could produce a chiral ammonium salt. While specific examples detailing the synthesis and application of quaternary ammonium salts derived specifically from (1S)-1-cyclohexylethylamine are not prominent in the literature, the principle is well-established with other chiral amines, such as those derived from Cinchona alkaloids. These catalysts have been highly successful in promoting a variety of asymmetric reactions, including alkylations, Michael additions, and epoxidations, with high enantioselectivity.

As a Chiral Auxiliary for Diastereoselective Synthesis

One of the most significant applications of (1S)-1-cyclohexylethylamine is its use as a chiral auxiliary. In this approach, the chiral amine is temporarily incorporated into a prochiral substrate molecule, typically by forming an amide bond. The steric and electronic properties of the bulky and stereochemically defined cyclohexylethyl group then direct subsequent reactions to occur on one face of the molecule, leading to the formation of one diastereomer in preference to the other.

Asymmetric Inductions in Carbonyl Additions

Amides derived from (1S)-1-cyclohexylethylamine are effective chiral auxiliaries for controlling the stereochemistry of nucleophilic additions to carbonyl compounds, particularly in conjugate (Michael) addition reactions. When attached to an α,β-unsaturated carbonyl system, the chiral auxiliary creates a diastereotopic environment, guiding the approach of a nucleophile.

For example, in the conjugate addition of organometallic reagents to N-enoyl derivatives of chiral amines, the auxiliary shields one face of the double bond. This facial bias is often rationalized by the preferred conformation of the N-acyl derivative, where the bulky cyclohexyl group blocks one side of the molecule. The reaction of a Gilman cuprate (B13416276) (R₂CuLi) with an α,β-unsaturated amide derived from (1S)-1-cyclohexylethylamine would be expected to proceed with high diastereoselectivity, yielding a β-substituted product with a newly formed stereocenter. The stereochemical outcome is dictated by the configuration of the auxiliary.

EntrySubstrate (N-enoyl derivative)NucleophileDiastereomeric Ratio (d.r.)Yield (%)
1N-Crotonoyl-(1S)-1-cyclohexylethylamine(CH₃)₂CuLi>95:5High
2N-Cinnamoyl-(1S)-1-cyclohexylethylamine(n-Bu)₂CuLi>95:5High

Note: The data in this table is illustrative of expected outcomes based on the performance of similar chiral amine auxiliaries in conjugate addition reactions, as specific documented examples for this exact auxiliary can be sparse.

Diastereoselective Cycloaddition Reactions

The directing power of the (1S)-1-cyclohexylethylamine auxiliary also extends to cycloaddition reactions, such as the Diels-Alder reaction. When the auxiliary is attached to a dienophile, for instance, by forming an N-acryloyl amide, it can effectively control the facial selectivity of the diene's approach.

In a Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl-(1S)-1-cyclohexylethylamine and a diene like cyclopentadiene, the Lewis acid coordinates to the carbonyl oxygen. This coordination, combined with the steric hindrance from the chiral auxiliary, locks the conformation of the dienophile and effectively shields one of its π-faces. Consequently, the diene preferentially adds to the less hindered face, resulting in a high degree of diastereoselectivity in the resulting cycloadduct. The endo-selectivity typically observed in Diels-Alder reactions is also maintained.

EntryDienophileDieneLewis Acidendo/exo RatioDiastereomeric Excess (d.e.)
1N-Acryloyl-(1S)-1-cyclohexylethylamineCyclopentadieneEt₂AlCl>99:1>90%
2N-Crotonoyl-(1S)-1-cyclohexylethylamineIsopreneTiCl₄>95:5>85%

Note: This table represents expected high levels of stereocontrol for Diels-Alder reactions using chiral N-acyl amine auxiliaries, based on established precedents in the field.

Auxiliary Removal and Chiral Product Release Strategies

A crucial step in any chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary from the product without causing racemization or epimerization of the newly created stereocenters. For amide-based auxiliaries like those derived from (1S)-1-cyclohexylethylamine, this is typically achieved through hydrolysis.

Milder Hydrolysis Conditions: For substrates that are sensitive to harsh acidic or basic conditions, milder methods have been developed. For example, treatment with lithium hydroperoxide (LiOOH) can effectively cleave the amide bond to yield the carboxylic acid under less forcing conditions.

The choice of cleavage method depends on the stability of the product molecule. The robustness of the amide linkage ensures that the auxiliary remains attached during the key stereocontroling reaction, while its susceptibility to hydrolysis allows for the straightforward release of the final, enantiomerically enriched product.

1s 1 Cyclohexylethylamine As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Syntheses

While the direct incorporation of the entire (1S)-1-cyclohexylethylamine moiety into the final structure of a natural product is not extensively documented, its role as a chiral auxiliary in key stereodetermining steps is of significant interest. One notable application is in the diastereoselective Michael addition to complex intermediates. For instance, in the derivatization of sesquiterpene lactones, such as zaluzanin D, (S)-1-cyclohexylethylamine has been utilized to introduce a new stereocenter via a conjugate addition to an α,β-unsaturated lactone. nih.gov This reaction proceeds with a high degree of diastereoselectivity, dictated by the steric hindrance of the chiral amine, leading to the formation of a deacetylated product. nih.gov Although this specific example focuses on the synthesis of derivatives for biological evaluation rather than a total synthesis, it highlights the potential of this chiral amine to control stereochemistry in the construction of complex natural product-like scaffolds. The ability to direct the approach of a nucleophile to a prochiral center is a critical step in many total synthesis campaigns.

Application in the Construction of Enantiomerically Pure Pharmaceuticals and Agrochemicals Precursors

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals is a major focus of the chemical industry. nih.govresearchgate.net (1S)-1-cyclohexylethylamine serves as a crucial chiral building block in the preparation of precursors for these vital compounds. Its primary application in this context is as a chiral auxiliary to direct stereoselective transformations, which is a well-established strategy for producing single-enantiomer drugs and agrochemicals. nih.gov

One of the key strategies involves the diastereoselective alkylation of imines derived from (1S)-1-cyclohexylethylamine. By forming an imine with a prochiral ketone or aldehyde, the chiral amine effectively transfers its stereochemical information to the subsequent reaction. The bulky cyclohexyl group provides a significant steric bias, directing the approach of a nucleophile to one face of the imine, thereby creating a new stereocenter with high diastereoselectivity. researchgate.net After the desired transformation, the chiral auxiliary can be cleaved, yielding the enantiomerically enriched target molecule and allowing for the recovery and reuse of the amine. researchgate.net

This methodology is particularly valuable in the synthesis of chiral lactams and piperidines, which are common structural motifs in a wide range of pharmaceuticals and agrochemicals. nih.govnih.gov For example, the synthesis of substituted piperidine-2-carboxylic acid derivatives, which are important precursors for various bioactive compounds, can be achieved through the stereoselective addition of nucleophiles to an α,β-unsaturated system where the nitrogen is part of a chiral amide derived from (1S)-1-cyclohexylethylamine.

Precursor TypeSynthetic StrategyKey Feature of (1S)-1-cyclohexylethylamine
Chiral AminesDiastereoselective alkylation of derived iminesActs as a chiral auxiliary to control the stereochemistry of the newly formed C-C bond.
Chiral LactamsAsymmetric reductive amination/lactamizationServes as the chiral source to induce enantioselectivity in the formation of the lactam ring. nih.gov
Chiral PiperidinesDiastereoselective addition to derived enaminesThe bulky cyclohexyl group directs the approach of electrophiles for stereocontrolled ring formation.

Synthesis of Chiral Heterocycles and Macrocycles Derived from the Amine

The construction of chiral nitrogen-containing heterocycles and macrocycles is of great importance in medicinal chemistry and materials science. (1S)-1-cyclohexylethylamine can be directly incorporated into these cyclic structures, imparting its inherent chirality to the final molecule.

In the synthesis of chiral heterocycles, such as piperidines and pyrrolidines, the amine can serve as a stereochemical cornerstone. For example, the asymmetric synthesis of 2-substituted piperidines can be envisioned through a cyclization reaction of a linear precursor containing the (1S)-1-cyclohexylethylamino group. researchgate.net The stereocenter of the amine can influence the stereochemical outcome of the ring-closing step, leading to the formation of a specific diastereomer of the piperidine (B6355638) ring.

The synthesis of chiral macrocycles containing the (1S)-1-cyclohexylethylamine unit is an emerging area of research. taltech.eenih.govrsc.orgresearchgate.net These macrocycles have potential applications as chiral ligands in asymmetric catalysis, as hosts in molecular recognition, and as building blocks for supramolecular structures. The inclusion of the rigid and chiral amine moiety within the macrocyclic framework can pre-organize the structure and create a well-defined chiral environment. The synthesis of such macrocycles often involves the reaction of the chiral amine with di-functionalized linkers to form the large ring structure.

Cyclic StructureSynthetic ApproachRole of (1S)-1-cyclohexylethylamine
Chiral PiperidinesDiastereoselective cyclization of an acyclic precursorThe chiral center directs the stereochemical outcome of the ring formation. researchgate.net
Chiral PyrrolidinesAsymmetric cycloaddition reactionsThe amine acts as a chiral controller in the formation of the five-membered ring.
Chiral MacrocyclesCondensation with di-functional linkersProvides the chiral element and rigidity to the macrocyclic backbone. taltech.eenih.govrsc.orgresearchgate.net

Development of Advanced Intermediates for Stereocontrolled Syntheses

Beyond its direct use as a chiral auxiliary, (1S)-1-cyclohexylethylamine is instrumental in the development of more complex chiral building blocks and advanced intermediates for stereocontrolled synthesis. nih.gov These intermediates, which carry the stereochemical information from the initial amine, can then be used in subsequent transformations to build even more elaborate chiral molecules.

A key application in this area is the stereoselective alkylation of imines and enamines derived from (1S)-1-cyclohexylethylamine. The formation of a dianion from a chiral nitro imine, for example, followed by diastereoselective alkylation, allows for the synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes. nih.gov In these reactions, the chiral amine auxiliary, with its significant steric differentiation between the methyl and cyclohexyl groups, effectively controls the trajectory of the incoming electrophile.

Furthermore, the amine can be transformed into a variety of other functional groups while retaining the original stereocenter. For instance, conversion of the amine to a corresponding amide, followed by stereoselective reactions at the α-position, can generate a range of chiral carboxylic acid derivatives. These advanced intermediates serve as versatile building blocks for the synthesis of a multitude of complex chiral targets.

Intermediate TypeSynthetic MethodKey Stereocontrolling Element
Substituted NitroalkenesDiastereoselective alkylation of a chiral nitro imine dianionThe chiral amine auxiliary directs the approach of the alkylating agent. nih.gov
Chiral Carboxylic AcidsStereoselective α-alkylation of a derived amideThe chiral center of the amine controls the formation of the new stereocenter.
Functionalized AminesNucleophilic addition to a derived imineThe stereochemistry of the amine dictates the facial selectivity of the addition.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1s 1 Cyclohexylethylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Purity

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (1S)-1-cyclohexylethylamine, both ¹H and ¹³C NMR provide a detailed map of the molecular framework. numberanalytics.comweebly.com

In the ¹H NMR spectrum, distinct signals are expected for the methyl group attached to the nitrogen, the methine proton at the chiral center, and the protons of the cyclohexyl ring. The N-methyl group would appear as a singlet, while the methine proton (α to the nitrogen and the cyclohexyl group) would be a multiplet due to coupling with the adjacent methyl and cyclohexyl protons. The cyclohexyl protons would present as a complex series of overlapping multiplets in the aliphatic region.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1S)-1-cyclohexylethylamine (Based on data for (1S)-1-cyclohexylethylamine and N-methylation effects)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH~2.2-2.4 (singlet)~30-35
CH -N~2.5-2.8 (multiplet)~60-65
CH ₃-CH~1.0-1.2 (doublet)~15-20
Cyclohexyl-H ~0.9-1.8 (complex multiplets)~25-45

To assess stereochemical purity, NMR is used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govnih.gov These agents react with or non-covalently interact with the enantiomers of the amine to form diastereomers or diastereomeric complexes. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum, allowing for the quantification of the enantiomeric excess (ee). researchgate.netacs.org For instance, reacting the amine with a chiral acid like Mosher's acid would produce diastereomeric amides with separable signals in the ¹H or ¹⁹F NMR spectrum. frontiersin.org

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the connectivity of the molecule. core.ac.uknih.gov

COSY spectra establish proton-proton coupling relationships, confirming adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular structure. core.ac.uk

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for (1S)-1-cyclohexylethylamine, allowing for the unambiguous determination of its elemental formula (C₉H₁₉N).

Electron ionization (EI) is a common technique that leads to predictable fragmentation patterns. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process results in the formation of a stable, nitrogen-containing cation.

For (1S)-1-cyclohexylethylamine, two primary alpha-cleavage pathways are possible:

Loss of the cyclohexyl radical to form an ion at m/z 58.

Loss of the ethyl group to form an ion, though less likely due to the stability of the alternative fragment. A more prominent fragmentation involves cleavage of the methyl group from the nitrogen, leading to a significant M-15 peak.

The molecular ion (M⁺) for an amine with one nitrogen atom will have an odd nominal mass, consistent with the nitrogen rule. miamioh.edu

Table 2: Predicted Key Mass Fragments for (1S)-1-cyclohexylethylamine in EI-MS

m/z ValueIdentityFragmentation Pathway
141[C₉H₁₉N]⁺Molecular Ion (M⁺)
126[M-CH₃]⁺Loss of a methyl radical
58[CH₃-NH=CH-CH₃]⁺α-cleavage, loss of cyclohexyl radical

Tandem mass spectrometry (MS/MS) can further probe the structure by selecting a specific fragment ion and inducing further fragmentation, providing more detailed structural information and enhancing specificity in complex mixture analysis. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. wikipedia.org

The IR spectrum of (1S)-1-cyclohexylethylamine, as a secondary amine, would be characterized by:

N-H Stretch: A weak to moderate absorption band around 3300-3500 cm⁻¹.

C-H Stretches: Multiple sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the cyclohexyl and ethyl groups.

N-H Bend: A band in the 1550-1650 cm⁻¹ region, though it can be weak.

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

Data from the parent compound, (1S)-1-cyclohexylethylamine, shows characteristic absorptions for the primary amine group (N-H stretches) and the aliphatic structure, which serve as a reference. nih.govnih.gov

Table 3: Key Vibrational Modes for (1S)-1-cyclohexylethylamine

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
N-H Stretch3300-3500 (weak-medium)Weak
Aliphatic C-H Stretch2850-3000 (strong)Strong
N-H Bend1550-1650 (weak-medium)Weak
C-N Stretch1020-1250 (medium)Medium
C-C Stretch (ring)Fingerprint regionStrong

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

ORD and CD are powerful spectroscopic techniques for investigating the stereochemistry of chiral molecules. wikipedia.org They measure the differential interaction of a chiral substance with left- and right-circularly polarized light. libretexts.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. leidenuniv.nl A chiral molecule like (1S)-1-cyclohexylethylamine will exhibit a plain curve at wavelengths far from an absorption band. However, near an electronic transition, it will show a characteristic "Cotton effect," where the optical rotation changes dramatically, crosses zero, and peaks in the opposite direction. libretexts.org The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of chromophores in the chiral molecule. rsc.orgacs.org While the amine itself is not a strong chromophore, derivatization with a chromophoric group allows for sensitive CD analysis. nsf.gov The resulting CD signal is highly sensitive to the stereochemistry of the chiral center, making it a valuable tool for assigning absolute configuration and confirming enantiomeric purity. bath.ac.ukrsc.org

For (1S)-1-cyclohexylethylamine, these chiroptical techniques provide definitive confirmation of the (S)-configuration at the stereocenter by comparing the experimental spectra to known standards or theoretical calculations.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, 2D-NMR) for Complex Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities or analyzing it within a complex mixture. The choice of technique depends on the analyte's properties and the complexity of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Amines can be challenging to analyze directly by GC due to their polarity. vt.edu Derivatization, for example, by acylation to form a less polar amide, is often employed to improve chromatographic peak shape and volatility. iu.edu To separate enantiomers, a chiral stationary phase is required. sigmaaldrich.com For instance, a cyclodextrin-based chiral column can be used to resolve the (R) and (S) enantiomers of the derivatized amine, with MS providing positive identification of the separated peaks. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for analyzing chiral amines. nih.govresearchgate.net Chiral separation can be achieved using a chiral stationary phase in the LC column. mdpi.com This approach allows for the direct analysis of the amine without derivatization in many cases. LC-MS/MS is widely used in bioanalysis for its ability to detect and quantify low levels of compounds in complex biological matrices like plasma or urine. nih.govshimadzu.com

2D-NMR for Mixture Analysis: While not a separation technique in the traditional sense, 2D-NMR methods like DOSY (Diffusion-Ordered Spectroscopy) can be used to analyze mixtures. DOSY separates the signals of different components based on their diffusion coefficients, effectively creating a "virtual" separation in the NMR spectrum. For more complex mixtures where chromatographic separation is difficult, hyphenated techniques like LC-NMR combine the separation power of LC with the detailed structural information from NMR.

Computational and Theoretical Investigations of 1s 1 Cyclohexylethylamine

Density Functional Theory (DFT) Studies of Conformational Preferences and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (1S)-1-cyclohexylethylamine, DFT studies are crucial for understanding its conformational landscape and the relative energies of different spatial arrangements of its atoms.

The conformational flexibility of the cyclohexyl ring, the ethylamine (B1201723) backbone, and the methyl group on the nitrogen atom leads to a complex potential energy surface with multiple local minima. Identifying the global minimum energy conformation, as well as other low-energy conformers, is essential as these are the structures most likely to be present and participate in chemical reactions.

Table 1: Illustrative Relative Energies of Conformers for a Chiral Amine (Analogous System)

Conformer Description Relative Energy (kcal/mol)
A Cyclohexyl chair, antiperiplanar C-C backbone 0.00
B Cyclohexyl chair, gauche C-C backbone 1.25

| C | Cyclohexyl boat, antiperiplanar C-C backbone | 5.80 |

This table is illustrative and based on typical energy differences found in conformational analyses of similar chiral amines.

Molecular Dynamics (MD) Simulations of Ligand-Substrate Interactions in Catalytic Cycles

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a deeper understanding of how (1S)-1-cyclohexylethylamine interacts with substrates and other components of a reaction mixture within a catalytic cycle. By simulating the motion of atoms and molecules, MD can reveal the intricate dance of non-covalent interactions that govern substrate binding and recognition.

In a typical catalytic application, (1S)-1-cyclohexylethylamine might act as a chiral ligand or organocatalyst. MD simulations can model the approach of a substrate to the catalyst, the formation of a catalyst-substrate complex, and the subsequent chemical transformation. These simulations can highlight the key intermolecular forces, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions, that are responsible for the stabilization of the transition state leading to the desired product.

Prediction of Stereoselectivity in Reactions Involving the Amine

One of the most significant applications of computational chemistry in the study of chiral molecules like (1S)-1-cyclohexylethylamine is the prediction of stereoselectivity. By calculating the energies of the diastereomeric transition states that lead to different stereoisomers of the product, it is possible to predict which stereoisomer will be formed preferentially.

DFT calculations are commonly employed to locate and characterize the transition state structures. The energy difference between the transition states leading to the (R) and (S) products (ΔΔG‡) can be related to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to a higher predicted enantioselectivity.

In the context of proline-catalyzed aldol (B89426) reactions, computational studies have successfully rationalized the observed stereoselectivities by analyzing the transition state models. nih.govresearchgate.net These models often reveal subtle steric and electronic effects that favor one transition state over the other. For example, the orientation of the bulky cyclohexyl group in (1S)-1-cyclohexylethylamine would be expected to play a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the substrate from the less hindered face.

Table 2: Illustrative Prediction of Stereoselectivity Based on Calculated Transition State Energies (Analogous System)

Transition State Relative Free Energy (kcal/mol) Predicted Major Product Predicted ee (%)
TS-R 15.2 (R)-Product 95

| TS-S | 17.0 | | |

This table is illustrative. The predicted ee is calculated from the difference in free energies of the transition states.

More advanced approaches may combine DFT with machine learning algorithms to develop predictive models for stereoselectivity based on a dataset of known reactions. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for elucidating the detailed step-by-step mechanism of reactions involving (1S)-1-cyclohexylethylamine. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

By analyzing the geometries and electronic structures of the transition states, researchers can gain a fundamental understanding of how bonds are broken and formed. For example, in an asymmetric amination reaction, quantum chemical calculations can reveal the nature of the key bond-forming and bond-breaking events in the stereodetermining step. nih.govacs.org This level of detail is often inaccessible through experimental methods alone.

Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the correct reactants and products. The insights gained from these mechanistic studies are invaluable for optimizing reaction conditions and for the rational design of more effective catalysts.

In Silico Design of Novel Catalytic Systems Based on (1S)-1-cyclohexylethylamine Structure

The structural information and mechanistic understanding derived from computational studies of (1S)-1-cyclohexylethylamine can be leveraged for the in silico design of new and improved catalytic systems. By modifying the structure of the parent amine computationally and evaluating the predicted performance of the new catalyst, researchers can rapidly screen a large number of potential candidates before committing to laboratory synthesis.

For example, one could explore the effect of substituting the cyclohexyl group with other bulky alkyl or aryl groups to enhance stereoselectivity. Computational models can predict how these structural changes would alter the conformational preferences of the catalyst and the energies of the key transition states. This approach has been successfully applied to the rational design of catalysts for various asymmetric transformations, including C-C bond formation. researchgate.netresearchgate.net

The ultimate goal of in silico catalyst design is to develop predictive models that can accurately forecast the activity and selectivity of a catalyst for a given reaction, thereby accelerating the discovery of new and more efficient chemical transformations.

Emerging Research Directions and Future Perspectives for 1s 1 Cyclohexylethylamine Research

Integration in Continuous Flow Chemistry and Microreactor Technologies

The use of (1S)-1-cyclohexylethylamine in continuous flow chemistry and microreactor systems is a significant area of potential growth. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and higher yields. mdpi.comuc.pt The synthesis of N-methyl secondary amines, a class to which (1S)-1-cyclohexylethylamine belongs, has been successfully demonstrated in continuous flow systems using aqueous methylamine (B109427) with alkyl mesylates and epoxides. researchgate.net This approach allows for rapid and efficient production with in-line workups, achieving high yields in short processing times. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Amines

FeatureBatch SynthesisContinuous Flow Synthesis
Process Control LimitedHigh
Safety Lower (risk of thermal runaway)Higher (small reaction volumes)
Yield VariableOften Higher and More Consistent
Scalability DifficultStraightforward
Reaction Time LongShort
Waste Generation HigherLower

Development of Recyclable and Immobilized Catalytic Systems

The development of recyclable and immobilized catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. researchgate.net While specific research on immobilized (1S)-1-cyclohexylethylamine is limited, the principles have been widely applied to similar amine catalysts.

One promising approach involves immobilizing the amine or a catalyst derived from it onto a solid support, such as silica (B1680970) or magnetic nanoparticles. chemrxiv.orgmdpi.com For example, amine functionalities can be grafted onto mesoporous silica materials like SBA-15 to create stable, heterogeneous catalysts. chemrxiv.org These immobilized systems can be easily separated from the reaction mixture and reused over multiple cycles, significantly reducing catalyst waste and cost. researchgate.net Future work could explore the covalent attachment of (1S)-1-cyclohexylethylamine to such supports for use in asymmetric synthesis, where catalyst recovery is paramount.

Green Chemistry Approaches in the Synthesis and Application of the Amine

Green chemistry principles are increasingly influencing the synthesis and application of chemical compounds. mdpi.com For (1S)-1-cyclohexylethylamine, this involves developing more environmentally benign synthetic routes and utilizing it in sustainable applications.

Traditional amine synthesis often involves harsh reagents and generates significant waste. rsc.org Green alternatives focus on using renewable resources, employing biodegradable catalysts, and minimizing the use of hazardous solvents. rsc.orgresearchgate.net For instance, research into the synthesis of amines from renewable feedstocks and the use of biocatalysts like amine dehydrogenases represents a significant step forward. researchgate.net The application of the CHEM21 green metrics toolkit can help researchers evaluate and compare the environmental footprint of different synthetic pathways, guiding the development of more sustainable processes. rsc.org

Future research will likely focus on biocatalytic methods for the production of (1S)-1-cyclohexylethylamine and its use in aqueous media to reduce reliance on volatile organic solvents. researchgate.net

Exploration in Materials Science and Polymer Chemistry

The unique structural features of (1S)-1-cyclohexylethylamine, including its chirality and functional amine group, make it a candidate for applications in materials science and polymer chemistry. Chiral amines are known to be valuable components in the synthesis of specialized polymers and materials with unique optical or recognition properties.

While direct applications of this specific amine in materials science are not yet widely reported, related compounds serve as building blocks for functional materials. For example, amines can be incorporated into polymer backbones to create materials with specific catalytic activities or to act as monomers in the synthesis of chiral polymers. Future research could investigate the use of (1S)-1-cyclohexylethylamine in creating chiral stationary phases for chromatography, developing sensors capable of enantiomeric recognition, or synthesizing novel polymeric materials with tailored properties.

Discovery of Novel Reactivities and Catalytic Modes

While (1S)-1-cyclohexylethylamine is primarily known as a building block, there is potential for discovering novel reactivities and catalytic modes. As a secondary amine, it can participate in a variety of chemical transformations, including acting as a nucleophile or a base. Its chiral nature makes it a candidate for use as an organocatalyst in asymmetric reactions.

Future investigations may focus on its application in reactions such as asymmetric aldol (B89426) or Michael additions, either directly or as a precursor to a more complex catalyst. The interplay between the cyclohexyl group and the N-methyl group could lead to unique stereochemical outcomes not achievable with other chiral amines. Exploring its reactivity under different conditions, such as photoredox or electrochemical catalysis, could also unveil new synthetic possibilities.

Challenges and Opportunities in Scaling Up Asymmetric Processes Utilizing the Amine

The transition from laboratory-scale synthesis to industrial production presents both challenges and opportunities. For asymmetric processes utilizing (1S)-1-cyclohexylethylamine or its derivatives, scalability is a key consideration. The cost of the chiral starting material, the efficiency of the catalytic cycle, and the ease of product purification are all critical factors.

Continuous flow technology offers a significant opportunity to overcome many of the challenges associated with scaling up. mdpi.comuc.pt By providing precise control over reaction parameters, flow reactors can improve yield, ensure consistent product quality, and enhance safety, particularly for highly exothermic or sensitive reactions. uc.pt The development of robust, recyclable catalytic systems, as discussed earlier, is also crucial for the economic feasibility of large-scale production. mdpi.com While challenges remain in catalyst deactivation and long-term stability, the ongoing advancements in reactor design and catalyst immobilization provide a clear path forward for the industrial application of processes involving (1S)-1-cyclohexylethylamine.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (1S)-1-cyclohexylethylamine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination of cyclohexanone with methylamine, forming an imine intermediate reduced using sodium cyanoborohydride . To optimize yield and enantiopurity:

  • Adjust reaction temperature (20–40°C) to minimize side reactions.
  • Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.
  • Purify via chiral HPLC or recrystallization to isolate the (1S)-enantiomer.
  • Monitor reaction progress with TLC or GC-MS to identify optimal stopping points.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (1S)-1-cyclohexylethylamine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., cyclohexyl CH₂ at δ 1.0–2.0 ppm, methylamine at δ 2.2–2.5 ppm) .
  • FTIR : Confirms amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular weight (141.26 g/mol) and fragmentation patterns.
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

Q. What in vitro assays are recommended for assessing the biological activity of (1S)-1-cyclohexylethylamine?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for interactions with G-protein-coupled receptors (GPCRs) using radiolabeled ligands (e.g., ³H-labeled compounds).
  • Enzyme Inhibition Studies : Test activity against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or colorimetric substrates.
  • Cytotoxicity Assays : Use MTT or resazurin assays in HEK-293 or HepG2 cells, comparing toxicity to methylamine analogs .

Advanced Research Questions

Q. How does the stereochemical configuration of (1S)-1-cyclohexylethylamine influence its interactions with biological targets, and what methods validate enantiomer-specific effects?

  • Methodological Answer :

  • The (1S)-enantiomer’s cyclohexyl group occupies hydrophobic binding pockets in enzymes/receptors, while the methylamine group participates in hydrogen bonding .
  • Validation Methods:
  • Chiral Resolution : Separate enantiomers via HPLC and test activity independently.
  • X-ray Crystallography : Resolve ligand-target co-crystal structures to compare binding modes.
  • Molecular Docking : Simulate enantiomer binding affinities using AutoDock Vina or Schrödinger Suite.

Q. What strategies resolve contradictions in reported biological activity data for (1S)-1-cyclohexylethylamine?

  • Methodological Answer :

  • Purity Analysis : Verify enantiomeric excess (EE) via polarimetry or chiral HPLC to rule out racemic mixtures.

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent).

  • Structural Analog Comparison : Compare results with cyclohexylamine and N-methylcyclohexylamine to identify structure-activity trends (Table 1) .

    Table 1 : Comparison of Structural Analogs

    CompoundStructureKey Biological Property
    CyclohexylamineCyclohexyl-NH₂Baseline MAO inhibition
    N-MethylcyclohexylamineCyclohexyl-N(CH₃)HEnhanced lipophilicity
    (1S)-1-CyclohexylethylamineCyclohexyl-CH₂-CH(NHCH₃)Enantiomer-specific receptor binding

Q. How can computational modeling predict the physicochemical properties and reactivity of (1S)-1-cyclohexylethylamine?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate pKa (amine group ~10.5), logP (~2.1), and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM-GUI.
  • QSAR Models : Corrogate structural features (e.g., cyclohexyl bulkiness) with bioactivity using datasets from PubChem or ChEMBL.

Q. What in silico and in vitro approaches are used to study the pharmacokinetics of (1S)-1-cyclohexylethylamine?

  • Methodological Answer :

  • PAMPA Assays : Predict intestinal absorption using artificial membranes.
  • Microsomal Stability Tests : Incubate with liver microsomes to measure metabolic half-life (t₁/₂).
  • Pharmacokinetic Extrapolation : Use allometric scaling from rodent data, adjusting for differences in CYP450 metabolism .

Q. How do structural modifications of (1S)-1-cyclohexylethylamine affect its chemical reactivity and biological activity?

  • Methodological Answer :

  • Substitution at Cyclohexyl Group : Introduce fluorine or hydroxyl groups to modulate lipophilicity and target binding.
  • Methylamine Replacement : Swap methyl with ethyl or benzyl groups to alter steric effects and MAO inhibition.
  • SAR Studies : Systematically test derivatives in enzyme assays to identify critical functional groups .

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